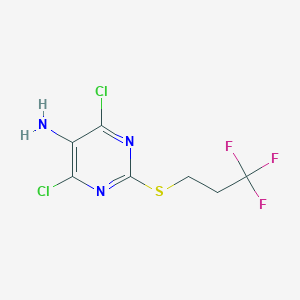![molecular formula C20H27NO5 B13055174 1'-(Tert-butyl) 6-methyl spiro[chromane-2,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13055174.png)
1'-(Tert-butyl) 6-methyl spiro[chromane-2,4'-piperidine]-1',6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-(Tert-butyl) 6-methyl spiro[chromane-2,4’-piperidine]-1’,6-dicarboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a chromane ring fused with a piperidine ring, making it a valuable scaffold in medicinal chemistry and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(Tert-butyl) 6-methyl spiro[chromane-2,4’-piperidine]-1’,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation and cyclization reactions of appropriate precursors. For instance, the synthesis might start with the preparation of a chromane derivative, followed by its reaction with a piperidine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1’-(Tert-butyl) 6-methyl spiro[chromane-2,4’-piperidine]-1’,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes .
Applications De Recherche Scientifique
1’-(Tert-butyl) 6-methyl spiro[chromane-2,4’-piperidine]-1’,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1’-(Tert-butyl) 6-methyl spiro[chromane-2,4’-piperidine]-1’,6-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to modulate these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiropyrans: These compounds share a similar spirocyclic structure and are known for their photochromic properties.
Spiro[chromane-2,4’-piperidine]-4(3H)-one: This compound is structurally related and has been studied for its medicinal properties.
Uniqueness
1’-(Tert-butyl) 6-methyl spiro[chromane-2,4’-piperidine]-1’,6-dicarboxylate is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactivity and biological activity. Its spirocyclic structure provides a rigid framework that can enhance its interaction with biological targets, making it a valuable compound in drug discovery and development .
Propriétés
Formule moléculaire |
C20H27NO5 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
1-O'-tert-butyl 6-O-methyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1',6-dicarboxylate |
InChI |
InChI=1S/C20H27NO5/c1-19(2,3)26-18(23)21-11-9-20(10-12-21)8-7-14-13-15(17(22)24-4)5-6-16(14)25-20/h5-6,13H,7-12H2,1-4H3 |
Clé InChI |
TYGNZDZEQCTQIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CCC3=C(O2)C=CC(=C3)C(=O)OC)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclopropyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13055091.png)

![6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055094.png)

![7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13055108.png)
![4,4-Ethylene ketal tetrahydrospiro[cyclohexane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one](/img/structure/B13055114.png)
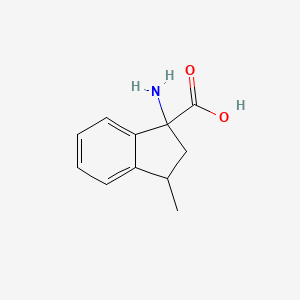
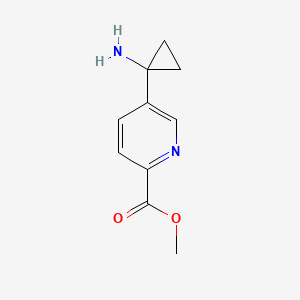
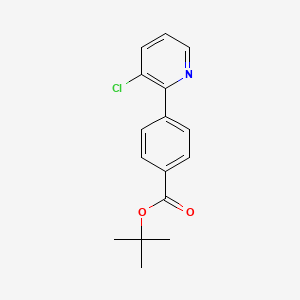

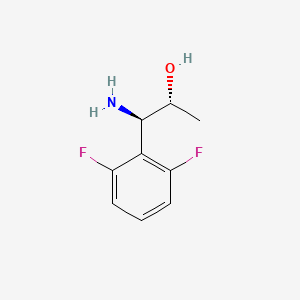
![5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13055169.png)

